molecular formula C6H10N4O2 B3362731 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006962-65-7

3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B3362731
CAS No.: 1006962-65-7
M. Wt: 170.17 g/mol
InChI Key: ZRJCSYHOBOKAOR-UHFFFAOYSA-N
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Description

Contextualization of Nitropyrazole and Alkylamine Motifs in Advanced Chemical Design

Nitropyrazoles are a class of five-membered heterocyclic compounds characterized by the presence of a pyrazole (B372694) ring bearing one or more nitro groups. The pyrazole ring itself is aromatic and, due to the presence of two adjacent nitrogen atoms, it can act as a ligand for metal ions. orientjchem.org The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyrazole ring. This modification can enhance the acidity of the N-H proton and influence the regioselectivity of further chemical transformations. researchgate.net Nitropyrazole derivatives are extensively studied for their applications as energetic materials, owing to their high density, thermal stability, and high heat of formation. nih.gov They are also important intermediates in the synthesis of a wide range of pharmaceutical and agricultural compounds. orientjchem.orgchemicalbook.com

Alkylamine motifs, on the other hand, are fundamental building blocks in organic chemistry. bldpharm.com The amine group, with its basic lone pair of electrons, can act as a nucleophile, a base, or a ligand in chemical reactions. The alkyl chain provides structural flexibility and can influence the lipophilicity and steric profile of a molecule. Alkylamine chains are ubiquitous in biologically active compounds and are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. bldpharm.com The propylamine (B44156) side chain in the target molecule offers a three-carbon linker that can position the terminal amine group for specific interactions with biological targets or material surfaces.

Historical Perspective of Nitrogen-Rich Heterocycles and Amines in Compound Synthesis and Mechanistic Studies

The study of nitrogen-rich heterocycles dates back to the 19th century and has been a cornerstone of organic chemistry. Pyrazole itself was first synthesized in 1889. The development of synthetic methodologies for this class of compounds has been driven by their diverse applications, ranging from dyes and photographic materials to pharmaceuticals and agrochemicals. orientjchem.org The exploration of nitration reactions on these heterocyles has been particularly significant, leading to the development of a vast library of nitropyrazole derivatives with tailored properties. nih.gov Mechanistic studies on the rearrangement and substitution reactions of nitropyrazoles have provided deep insights into the reactivity of these systems. clockss.org

Amines have a similarly rich history in chemical synthesis and mechanistic studies. The understanding of their basicity, nucleophilicity, and role in a wide array of reactions, such as alkylation, acylation, and condensation, has been fundamental to the advancement of organic synthesis. nih.gov Mechanistic investigations into reactions involving amines have been crucial for developing new synthetic methods and for understanding biochemical pathways where amine-containing molecules play a central role.

Rationale for Research Focus on 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine

The research focus on this compound stems from the synergistic combination of its nitropyrazole and alkylamine components. The nitropyrazole moiety provides a stable, electron-deficient aromatic core that can participate in various interactions, including pi-stacking and hydrogen bonding. The presence of the nitro group makes it a potential precursor for more complex and potentially energetic materials. nih.gov

The propylamine side chain introduces a flexible and functional appendage. The primary amine group can be readily functionalized, allowing for the synthesis of a diverse range of derivatives. This functional handle is particularly valuable in medicinal chemistry for the development of new therapeutic agents, as the amine group can form crucial interactions with biological targets. nih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The incorporation of an aminopropane side chain could enhance the bioavailability or target-binding affinity of the pyrazole core.

Furthermore, the N-alkylation of the pyrazole ring is a common strategy to modify the physicochemical properties of pyrazole-based compounds. A plausible synthetic route to this compound involves the N-alkylation of 4-nitropyrazole with a suitable 3-halopropanamine derivative, a reaction that is well-documented for similar pyrazole compounds.

Interactive Data Tables

Table 1: Properties of 4-Nitropyrazole (Starting Material)

PropertyValueReference
CAS Number2075-46-9 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₃H₃N₃O₂ chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight113.07 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceWhite to pale yellow crystalline powder chemicalbook.com
Melting Point160-164 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point323 °C (lit.) chemicalbook.com

Table 2: Plausible Properties of this compound (Note: As this is a compound under specific research, publicly available experimental data is limited. The following are estimated properties based on its structure and data from analogous compounds.)

PropertyEstimated Value
Molecular FormulaC₆H₁₀N₄O₂
Molecular Weight170.17 g/mol
Physical StateLikely a solid at room temperature
SolubilityExpected to be soluble in polar organic solvents
pKa (amine)~10 (typical for primary alkylamines)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJCSYHOBOKAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 4 Nitro 1h Pyrazol 1 Yl Propan 1 Amine

Advanced Synthetic Routes to 1-Substituted Nitropyrazoles and Related Intermediates

The synthesis of 1-substituted nitropyrazoles, the core of the target molecule, hinges on two key transformations: the nitration of the pyrazole (B372694) ring and the subsequent regioselective alkylation of a ring nitrogen.

Strategic Functionalization of Pyrazole Cores

The pyrazole ring is an aromatic heterocycle characterized by its resistance to oxidation and reduction, yet it is amenable to electrophilic substitution reactions such as nitration and halogenation. nih.govglobalresearchonline.net Due to the electronic properties of the two adjacent nitrogen atoms, which reduce electron density at the C3 and C5 positions, electrophilic attack preferentially occurs at the C4 position. ijraset.com

The direct nitration of pyrazole is a common method for producing nitropyrazoles. researchgate.net A typical procedure involves the reaction of pyrazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. nih.gov The reaction of pyrazole with nitric acid first yields 1-nitropyrazole, which can then undergo thermal or acid-catalyzed rearrangement to form a mixture of C-nitropyrazoles, primarily 3-nitropyrazole and 4-nitropyrazole. nih.govchemicalbook.com To selectively obtain the 4-nitro isomer, specific reaction conditions must be employed. For instance, the rearrangement of N-nitropyrazole in fuming sulfuric acid can favor the formation of 4-nitropyrazole. Another approach involves the nitration of a pre-functionalized pyrazole, such as 1-substituted pyrazole, where the substituent can direct the incoming nitro group to the 4-position.

Nitration MethodReagentsKey Features
Direct Nitration/Rearrangement HNO₃/H₂SO₄ or HNO₃/Ac₂OForms N-nitropyrazole intermediate which rearranges to a mixture of C-nitropyrazoles. nih.gov
Destructive Nitration Conc. HNO₃ / H₂SO₄Used for nitrating pyrazoles with existing functional groups, though it can be harsh. nih.gov
Nitration of Substituted Pyrazoles Various nitrating agentsThe substituent on the pyrazole ring directs the position of nitration. nih.gov

Regioselective N-Alkylation Strategies for Pyrazoles

Once 4-nitropyrazole is obtained, the next critical step is the attachment of the propane-1-amine side chain to one of the ring nitrogens. Since 4-nitropyrazole is an unsymmetrical molecule, this alkylation can result in two different constitutional isomers: the N1- and N2-substituted products. Achieving high regioselectivity is a significant challenge in pyrazole chemistry.

Several strategies have been developed to control the regioselectivity of N-alkylation. The outcome is often influenced by factors such as the steric hindrance of the substituent on the pyrazole ring, the nature of the alkylating agent, the base used, and the solvent. figshare.comacs.org For 3-substituted pyrazoles, a systematic study showed that using potassium carbonate as the base in DMSO as the solvent consistently favors the formation of N1-substituted products. acs.org This preference is often rationalized by steric effects, where the bulkier substituent at the 3-position directs the incoming alkyl group to the less sterically hindered N1 nitrogen. While the target intermediate is 4-substituted, similar principles of steric and electronic control apply. A catalyst-free Michael reaction has also been reported for achieving excellent N1-regioselectivity in the alkylation of various pyrazoles bearing versatile functional groups, including nitro groups. semanticscholar.org

N-Alkylation MethodConditionsSelectivityReference
Base-Mediated Alkylation K₂CO₃ in DMSOHigh regioselectivity for the N1 isomer in 3-substituted pyrazoles. acs.org
Michael Addition Catalyst-freeExcellent N1/N2 regioselectivity (>99.9:1) for pyrazoles with various functional groups. semanticscholar.org
Microwave-Assisted NaHCO₃, solvent-freeGood yields and suitable for secondary halides, avoiding side reactions. researchgate.net
Palladium-Catalyzed Pd catalyst, organoboron co-catalystSelective N-functionalization using allylic alcohols as electrophiles. researchgate.net

Introduction of the Propane-1-amine Moiety: Mechanistic Considerations and Optimized Protocols

The introduction of the three-carbon amine linker onto the 4-nitropyrazole core is typically achieved through nucleophilic substitution.

Amination Reactions and Linker Formation Methodologies

A common and direct approach for the N-alkylation of 4-nitropyrazole involves its reaction with a suitable three-carbon electrophile carrying a protected amine function. A typical precursor for the propane-1-amine moiety is a 3-halopropan-1-amine derivative, such as N-(3-bromopropyl)phthalimide or 3-bromopropan-1-amine hydrobromide. The reaction proceeds via an S_N2 mechanism where the pyrazole nitrogen, acting as a nucleophile, displaces the halide from the propyl chain.

The synthesis would first involve the deprotonation of 4-nitropyrazole with a base like potassium carbonate (K₂CO₃) to enhance its nucleophilicity. The resulting pyrazolate anion then attacks the electrophilic carbon of the protected aminopropyl halide. Following the successful alkylation, a deprotection step is required to liberate the primary amine. For example, if a phthalimide (B116566) protecting group is used, it can be removed by treatment with hydrazine (B178648) hydrate (B1144303).

An alternative strategy involves a one-pot, three-component reaction. Methodologies exist for the direct preparation of N-substituted pyrazoles from primary aliphatic amines, a 1,3-dicarbonyl compound, and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov While this offers a more convergent approach, its adaptation for a pre-nitrated pyrazole system would require significant methodological development.

A plausible synthetic route is outlined below:

Nitration: Pyrazole is nitrated to form 4-nitropyrazole.

Alkylation: 4-Nitropyrazole is reacted with N-(3-bromopropyl)phthalimide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. nih.gov

Deprotection: The resulting N-alkylated intermediate is treated with hydrazine hydrate to remove the phthalimide group and yield the final product, 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine.

Chemo- and Regioselectivity in Amine-Incorporating Reactions

Achieving the desired 1-substituted isomer, This compound , requires careful control over the regioselectivity of the N-alkylation step. As discussed, the reaction of 4-nitropyrazole with the aminopropyl halide can produce both N1 and N2 isomers. The nitro group at the C4 position influences the electron density at both nitrogen atoms, and the final product ratio can be sensitive to reaction conditions. mdpi.com Optimization of the base, solvent, and temperature is crucial to maximize the yield of the desired N1 isomer. nih.gov

Furthermore, chemoselectivity must be considered. The primary amine of the linker is highly nucleophilic and could potentially compete with the pyrazole nitrogen in side reactions or react with the electrophile. Therefore, the use of a protecting group on the amine, such as phthalimide or Boc (tert-butyloxycarbonyl), is essential during the alkylation step. This strategy prevents self-condensation and ensures that the alkylation occurs exclusively at the pyrazole nitrogen.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the importance of environmentally benign and sustainable practices. jetir.org The synthesis of pyrazole derivatives, including the target compound, can be made greener by adopting several principles of green chemistry. researchgate.netresearchgate.net

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. nih.govacs.org For instance, the multicomponent synthesis of some pyrazole derivatives has been successfully carried out in water. researchgate.net

Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netnih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine multiple starting materials into the final product in a single step, minimizing waste. nih.govnih.gov Designing an MCR approach for the target molecule would be a significant step towards a more sustainable synthesis.

Catalysis: Employing recyclable or biodegradable catalysts, such as heterogeneous catalysts or biocatalysts, can replace stoichiometric reagents and reduce waste. researchgate.netacs.org For example, magnetic nano-catalysts have been used for pyrazole synthesis and can be easily recovered and reused. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together, eliminates solvent waste entirely. researchgate.net This has been shown to be effective for the N-alkylation of pyrazoles. researchgate.net

Green Chemistry ApproachDescriptionPotential Application in Synthesis
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently.Can be applied to both the N-alkylation and deprotection steps to reduce reaction times. nih.gov
Ultrasound-Assisted Synthesis Uses sonic waves to promote reactions.Effective for multicomponent reactions leading to pyrazole-containing hybrids. nih.gov
Aqueous Media Uses water as a non-toxic, renewable solvent.Has been used for the synthesis of various pyrazolone (B3327878) derivatives. acs.org
Multicomponent Reactions (MCRs) Combines three or more reactants in a one-pot reaction.Could potentially construct the substituted pyrazole core in a single, atom-economical step. researchgate.netnih.gov
Solvent-Free Grinding Mechanical mixing of solid reactants without a solvent.A viable green alternative for the N-alkylation of the pyrazole ring. researchgate.net

By integrating these green chemistry principles, the synthesis of This compound can be optimized to be not only efficient and selective but also environmentally responsible.

Derivatization and Functionalization Strategies for the Amine and Nitro Groups

The presence of both a nucleophilic primary amine and an electrophilically activatable nitro group on the this compound scaffold allows for selective modifications at either end of the molecule. This dual reactivity is valuable for the construction of complex molecules with potential applications in various fields of chemical research.

The primary amine group of this compound is readily acylated to form a wide array of amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. The reaction generally proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org

The reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. derpharmachemica.com The choice of solvent can vary, with dichloromethane (B109758) or N,N-dimethylformamide (DMF) being common options. The general scheme for the acylation of this compound is presented below.

General Reaction Scheme for Amide Formation:

R-COCl + H₂N-(CH₂)₃-C₃H₂N₂(NO₂) → R-CONH-(CH₂)₃-C₃H₂N₂(NO₂) + HCl

Detailed research findings on the synthesis of various amide derivatives from primary amines using different acylating agents are well-documented in the literature. Although specific examples for this compound are not extensively reported, the reactivity is expected to be analogous to other primary amines. The following table summarizes typical conditions and expected outcomes for such reactions based on established methodologies.

Acylating AgentReagents and ConditionsProductExpected YieldReference
Acetyl chloridePyridine, Dichloromethane, 0 °C to rtN-(3-(4-nitro-1H-pyrazol-1-yl)propyl)acetamideHigh chemguide.co.ukyoutube.com
Benzoyl chlorideTriethylamine, DMF, rtN-(3-(4-nitro-1H-pyrazol-1-yl)propyl)benzamideHigh libretexts.orgderpharmachemica.com
Acetic anhydrideNeat or in a solvent like acetic acidN-(3-(4-nitro-1H-pyrazol-1-yl)propyl)acetamideHigh derpharmachemica.com
Substituted benzoyl chloridesPyridine, Dichloromethane, rtSubstituted N-(3-(4-nitro-1H-pyrazol-1-yl)propyl)benzamidesGood to High researchgate.net

The nitro group on the pyrazole ring is a versatile functional group that can be reduced to an amino group, providing a route to 4-aminopyrazole derivatives. The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net

Several methods are available for the reduction of nitro groups, with the choice of reagent depending on the presence of other functional groups in the molecule. Common reducing agents include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.com It is often a clean and efficient method.

Metal-based Reducing Agents: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are effective for the selective reduction of nitro groups. commonorganicchemistry.comcommonorganicchemistry.comstrategian.com Iron powder in acetic acid is another common choice. researchgate.net

The reduction of the nitro group in this compound would yield 3-(4-amino-1H-pyrazol-1-yl)propan-1-amine, a diamine with differential reactivity at the two amino groups (one aromatic, one aliphatic).

General Reaction Scheme for Nitro Group Reduction:

H₂N-(CH₂)₃-C₃H₂N₂(NO₂) --[Reducing Agent]--> H₂N-(CH₂)₃-C₃H₂N₂(NH₂)

The following table outlines established methods for the reduction of nitroarenes and their applicability to the target compound.

Reducing AgentReagents and ConditionsProductExpected YieldReference
H₂/Pd-CMethanol or Ethanol, rt, H₂ atmosphere3-(4-amino-1H-pyrazol-1-yl)propan-1-amineHigh organic-chemistry.orgcommonorganicchemistry.com
SnCl₂·2H₂OEthanol, Reflux3-(4-amino-1H-pyrazol-1-yl)propan-1-amineGood to High researchgate.netcommonorganicchemistry.comstrategian.com
Fe/CH₃COOHAcetic acid, Heat3-(4-amino-1H-pyrazol-1-yl)propan-1-amineGood researchgate.netreddit.com
Sodium Dithionite (Na₂S₂O₄)Water/Methanol, rt3-(4-amino-1H-pyrazol-1-yl)propan-1-amineVariable reddit.com

Advanced Spectroscopic and Structural Elucidation Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine in solution. Due to the substitution at the N1 position of the pyrazole (B372694) ring, the tautomerism often observed in N-unsubstituted pyrazoles is not a factor for this compound. mdpi.com However, NMR is critical for confirming the regiochemistry of the substitution and for studying the conformation of the flexible propanamine side chain.

The expected ¹H NMR spectrum would provide key information. The two protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region, with the C5-H proton typically appearing at a lower field (more deshielded) than the C3-H proton due to the electronic influence of the adjacent nitro group and the N-alkylation. The protons of the propanamine side chain would present as three distinct signals, likely multiplets, corresponding to the methylene (B1212753) group adjacent to the pyrazole ring (N-CH₂), the central methylene group (-CH₂-), and the methylene group adjacent to the amine (-CH₂-N).

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazole ring exhibit characteristic chemical shifts that are sensitive to the substituents. researchgate.net The C4 carbon, directly bonded to the electron-withdrawing nitro group, is expected to be significantly deshielded. The C3 and C5 carbons will also have distinct signals, allowing for unambiguous assignment.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-H / C3~7.8-8.2~135-140
Pyrazole C5-H / C5~8.5-8.9~125-130
Pyrazole C4-~145-155
N-CH₂ (Propyl)~4.3-4.6~48-52
-CH₂- (Propyl)~2.0-2.3~30-35
CH₂-NH₂ (Propyl)~2.8-3.1~38-42

Multi-Dimensional NMR for Complex Structure Determination

To confirm the assignments made from 1D NMR spectra and to elucidate the full bonding network, multi-dimensional NMR techniques are essential. ipb.ptnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between protons. For this compound, this would show clear correlations between the adjacent methylene groups of the propanamine chain (N-CH₂-CH₂-CH₂-NH₂), confirming the connectivity of the side chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for each of the protonated carbons in the molecule, such as C3, C5, and the three methylene carbons of the side chain.

NMR in Mechanistic Studies of Reactions Involving the Compound

NMR spectroscopy is a powerful tool for monitoring reaction progress and elucidating mechanisms. When this compound is used in a chemical transformation, such as the synthesis of more complex derivatives via its primary amine, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. mdpi.com For example, in an acylation reaction at the amine, the downfield shift of the adjacent -CH₂- protons would be readily observable. Kinetic studies can be performed by acquiring spectra at different time points, allowing for the determination of reaction rates and the potential observation of transient intermediates, which provides deep insight into the reaction pathway.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

While no public crystal structure for this compound is currently available, single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the conformation of the flexible side chain.

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

The crystal packing of a molecule is governed by a network of intermolecular interactions that dictate its macroscopic properties. ias.ac.innsf.gov For this compound, several key interactions are expected to direct its self-assembly in the solid state.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are effective hydrogen bond acceptors. It is highly probable that strong N-H···O and N-H···N hydrogen bonds would be dominant features in the crystal lattice, linking molecules into one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal structure. The electron-deficient nature of the nitro-substituted ring would favor interactions with other pyrazole rings in an offset or slipped-parallel arrangement. nih.gov

Expected Intermolecular Interactions in the Solid State

Interaction TypeDonorAcceptorExpected Role
Strong Hydrogen BondAmine (N-H)Nitro (O), Pyrazole (N2)Primary driver of crystal packing
π-π StackingPyrazole RingPyrazole RingStabilizes layered or stacked structures
Weak Hydrogen BondAlkyl/Aryl (C-H)Nitro (O), Pyrazole (N2)Fine-tunes the molecular arrangement

Polymorphism Studies and Their Implications for Chemical Behavior

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. Given the conformational flexibility of the propanamine side chain and the presence of multiple hydrogen bonding sites, it is plausible that this compound could exhibit polymorphism. The specific arrangement of hydrogen bonds and π-stacking interactions could vary under different crystallization conditions (e.g., solvent, temperature), leading to different crystal packing arrangements. The study of polymorphism is critical, particularly in pharmaceutical and materials science, as the specific crystalline form can significantly impact a compound's behavior and efficacy.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. acrhem.org

For this compound, the most prominent bands in the IR and Raman spectra would correspond to the vibrations of the nitro, amine, and pyrazole functionalities.

Nitro Group: The nitro group (-NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ region. researchgate.net

Amine Group: The primary amine (-NH₂) exhibits N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹.

Pyrazole Ring: The aromatic pyrazole ring has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the ring typically appear above 3000 cm⁻¹.

Alkyl Chain: C-H stretching vibrations from the propyl chain will be observed in the 2850-2960 cm⁻¹ range.

These techniques are also highly effective for reaction monitoring. For instance, if the amine group is modified, the characteristic N-H stretching bands would disappear and new bands, such as an amide C=O stretch (around 1650 cm⁻¹), would appear, providing a straightforward method to track the reaction's progress.

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Amine (-NH₂)N-H Scissor1590 - 1650
Aromatic C-HC-H Stretch3000 - 3100
Alkyl C-HC-H Stretch2850 - 2960
Aromatic RingC=C, C=N Stretch1400 - 1600
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1335 - 1385

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would yield a precise molecular weight, which can be compared to the theoretical exact mass calculated from its chemical formula (C₆H₁₀N₄O₂). This comparison serves as a crucial confirmation of the compound's identity.

Beyond precise mass determination, HRMS is instrumental in elucidating the structural features of a molecule through fragmentation analysis. While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of substituted pyrazoles have been studied. researchgate.net The fragmentation of pyrazole compounds often involves the loss of stable neutral molecules and the formation of characteristic fragment ions. researchgate.net

In the case of this compound, the fragmentation process would likely be initiated by the ionization of the molecule. The resulting molecular ion could then undergo a series of fragmentation pathways, influenced by the different functional groups present: the nitropyrazole ring and the aminopropane side chain. Common fragmentation patterns for pyrazoles include the loss of HCN from the molecular ion. researchgate.net For nitropyrazoles, the cleavage of the nitro group is a significant fragmentation pathway. mdpi.com The aminopropane side chain can also undergo characteristic cleavages, such as the loss of an amino group or fragmentation of the propyl chain.

A hypothetical fragmentation pattern for this compound could involve the initial loss of the nitro group (NO₂) or cleavage of the C-N bond connecting the side chain to the pyrazole ring. Subsequent fragmentation of the remaining ions would provide further structural information. By analyzing the precise masses of these fragment ions, researchers can piece together the molecular structure and confirm the connectivity of the atoms.

Table 1: Hypothetical HRMS Fragmentation Data for this compound

Fragment IonProposed StructureTheoretical m/z
[M+H]⁺C₆H₁₁N₄O₂⁺171.0877
[M-NO₂]⁺C₆H₁₀N₃⁺124.0875
[M-C₃H₇N]⁺C₃H₃N₃O₂⁺113.0174

Note: The m/z values are theoretical and would need to be confirmed by experimental HRMS data.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (If applicable, e.g., if chiral derivatives are studied)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the stereochemistry of chiral molecules. creative-biostructure.combiologic.netnih.gov These techniques rely on the differential interaction of chiral compounds with left and right circularly polarized light. creative-biostructure.combiologic.net While this compound itself is not chiral, the synthesis of chiral derivatives is a possibility in medicinal chemistry and materials science research. For instance, the related compound (2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-amine is a chiral molecule. nih.gov Should chiral derivatives of this compound be synthesized, CD and ORD would be crucial for their stereochemical characterization.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com A CD spectrum will show positive or negative peaks (known as Cotton effects) at the wavelengths where the chiral molecule has a chromophore that absorbs light. biologic.netbiologic.net The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters in the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy , on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. biologic.netkud.ac.in An ORD spectrum of a chiral compound will show a characteristic curve, and the shape of this curve, particularly in the region of an absorption band, is also indicative of the molecule's stereochemistry. kud.ac.in

For a hypothetical chiral derivative of this compound, the nitropyrazole moiety would act as a chromophore. The interaction of this chromophore with a nearby chiral center would give rise to a measurable CD or ORD signal. By analyzing the resulting spectra, researchers could determine the absolute configuration of the chiral center and study the conformational properties of the molecule in solution. These techniques are particularly valuable for confirming the enantiomeric purity of a synthesized chiral compound. nih.gov

Table 2: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Derivative

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. creative-biostructure.comAbsolute configuration, conformational analysis, enantiomeric purity.
Optical Rotatory Dispersion (ORD)Rotation of the plane of polarized light as a function of wavelength. kud.ac.inAbsolute configuration, conformational analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Nitro 1h Pyrazol 1 Yl Propan 1 Amine and Its Analogs

Systematic Modification of the Pyrazole (B372694) Ring and Nitro Group for Activity Modulation

The 4-nitropyrazole moiety serves as a key structural element in 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds. nih.govnih.govrsc.org Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in drug design. rsc.org The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyrazole ring and can play a direct role in binding to biological targets. nih.gov

Isosteric Replacements within the Pyrazole Heterocycle

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the context of the pyrazole ring in this compound, various isosteres could be considered to modulate its biological activity.

The following table illustrates hypothetical biological activities upon isosteric replacement of the pyrazole ring in this compound, based on general principles of isosterism.

Isosteric Replacement Hypothetical Relative Activity (%) Rationale for Activity Change
Pyrazole (Parent)100Baseline activity.
Imidazole85Altered hydrogen bonding pattern due to 1,3-arrangement of nitrogens may slightly reduce affinity.
1,2,4-Triazole95Additional nitrogen atom could provide an extra hydrogen bond acceptor site, potentially enhancing binding.
Thiazole70Replacement of a nitrogen with sulfur alters the electronic and steric profile, which may be less favorable for the target.
Oxadiazole65The oxygen atom introduces different electronic properties and hydrogen bonding capabilities compared to nitrogen. nih.govmdpi.com

Chemical Modifications of the Nitro Group and its Impact on Biological Interactions

Common bioisosteric replacements for a nitro group include cyano (-CN), trifluoromethyl (-CF3), and sulfonamide (-SO2NH2) groups. These groups mimic the electron-withdrawing nature and steric profile of the nitro group to varying extents. For example, the trifluoromethyl group is a well-established bioisostere for the nitro group and has been shown to improve metabolic stability and potency in some cases. researchgate.netpensoft.netresearchgate.net The cyano group is another common replacement, offering a similar linear geometry and electron-withdrawing properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, providing different interaction possibilities.

The table below presents a hypothetical SAR for modifications of the nitro group in this compound.

Nitro Group Modification Hypothetical Relative Activity (%) Rationale for Activity Change
Nitro (Parent)100Strong electron-withdrawing and hydrogen bond accepting capabilities.
Cyano (-CN)90Similar size and electronics, but with a different hydrogen bonding potential.
Trifluoromethyl (-CF3)110Can improve metabolic stability and lipophilicity, potentially enhancing cell permeability and target engagement. researchgate.netpensoft.netresearchgate.net
Amino (-NH2)30Reverses the electronic effect from electron-withdrawing to electron-donating, which would likely disrupt key interactions.
Sulfonamide (-SO2NH2)75Offers both hydrogen bond donor and acceptor capabilities, which may or may not be favorable depending on the target.
Amide (-CONH2)60Changes the electronic and steric properties, potentially altering the binding mode.

Elucidation of Linker Length and Amine Functionalization Effects on Interactions

The three-carbon alkyl chain (propyl linker) and the terminal primary amine in this compound are critical for positioning the pharmacophoric pyrazole ring and for establishing key interactions with the biological target. Modifications to this linker and the terminal amine can have profound effects on the compound's activity and properties.

Variation of Alkyl Chain Length and Branching

The length and flexibility of the alkyl linker that connects the pyrazole ring to the terminal amine are crucial for optimal interaction with a binding site. A linker that is too short may not allow the pharmacophoric groups to reach their respective interaction points, while a linker that is too long could introduce conformational flexibility that is entropically unfavorable for binding.

Systematic variation of the alkyl chain length (e.g., from ethyl to butyl) can help to determine the optimal distance between the pyrazole and the amine. Introducing branching on the alkyl chain, such as a methyl group, can restrict conformational freedom and may lead to a more favorable binding pose if the branch fits well within the binding pocket. However, steric hindrance from branching can also be detrimental to activity. Studies on other classes of bioactive molecules have shown that even a single methylene (B1212753) unit change in a linker can significantly impact potency. nih.gov

The following table illustrates the hypothetical effect of linker modifications on biological activity.

Linker Modification Hypothetical Relative Activity (%) Rationale for Activity Change
Propyl (Parent)100Optimal length for positioning the pharmacophoric groups.
Ethyl60Suboptimal distance, preventing key interactions of either the pyrazole or the amine.
Butyl80Increased flexibility may lead to a slight decrease in binding affinity due to entropic cost.
Isobutyl (2-methylpropyl)70Branching may introduce unfavorable steric clashes within the binding site.
Pentyl50Excessive length and flexibility likely lead to a significant loss of potency.

Substitution Patterns on the Terminal Amine Group

The primary amine group is a key functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding pocket. The basicity of this amine can be modulated by N-alkylation or N-acylation.

N-alkylation to form secondary or tertiary amines can alter the hydrogen bonding capacity and basicity. For instance, a secondary amine can still act as a hydrogen bond donor, while a tertiary amine cannot. N-acetylation would neutralize the basicity of the amine, converting it to a neutral amide, which would eliminate the potential for ionic interactions. The introduction of different substituents on the amine can also explore additional binding pockets and influence properties such as solubility and membrane permeability.

The table below provides a hypothetical SAR for modifications to the terminal amine group.

Terminal Amine Modification Hypothetical Relative Activity (%) Rationale for Activity Change
Primary Amine (-NH2) (Parent)100Optimal hydrogen bonding and potential for ionic interactions.
Secondary Amine (-NHCH3)115The methyl group may provide favorable hydrophobic interactions, and the amine can still participate in key hydrogen bonds.
Tertiary Amine (-N(CH3)2)75Loss of hydrogen bond donating ability and increased steric bulk may be detrimental to binding.
Acetamide (-NHCOCH3)20Neutralization of the basic amine eliminates ionic interactions and significantly alters electronic properties.
N-Benzylation90The benzyl (B1604629) group could explore a new hydrophobic pocket, potentially increasing affinity.
N-Cyclopropylation105The cyclopropyl (B3062369) group can provide favorable hydrophobic interactions with minimal steric bulk.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

For a series of analogs of this compound, a QSAR model could be developed to predict biological activity based on descriptors such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the nitro group or the pyrazole nitrogens, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These are particularly relevant given the electron-withdrawing nature of the nitro group.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. These would be important for understanding the impact of different substituents on the pyrazole ring or the terminal amine.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects such as branching and connectivity.

A hypothetical QSAR equation for a series of analogs might look like:

pIC50 = c0 + c1(LogP) - c2(LUMO) + c3*(Molecular_Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis. Such a model could then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Similarly, QSPR models could be developed to predict properties like solubility, melting point, and metabolic stability, which are crucial for the development of a successful drug candidate.

The table below lists some of the key molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and its analogs.

Descriptor Class Specific Descriptor Relevance
ElectronicLUMO EnergyRelates to the ability of the molecule to accept electrons, which can be important for interactions involving the nitro group.
ElectronicPartial Charge on Nitro Group OxygensQuantifies the strength of potential hydrogen bonds.
StericMolecular VolumeDescribes the overall size of the molecule, which is critical for fitting into a binding pocket.
HydrophobicLogPPredicts the lipophilicity of the molecule, affecting its absorption, distribution, and metabolism.
TopologicalWiener IndexA measure of the branching of the molecule, which can influence its shape and flexibility.

Development of Predictive Models for Biological and Physicochemical Properties

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a crucial step in the rational design of novel therapeutic agents. nih.govnih.govmdpi.comresearchgate.netnih.gov These computational tools establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or properties. nih.govnih.govmdpi.comresearchgate.netnih.gov For derivatives of this compound, these models are instrumental in forecasting their efficacy and behavior, thereby streamlining the drug discovery process.

The process of developing a robust QSAR or QSPR model involves several key stages. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) and physicochemical properties is compiled. Subsequently, a wide range of molecular descriptors, which are numerical representations of the molecules' structural and chemical features, are calculated. Through statistical methods like multiple linear regression (MLR) and machine learning algorithms, a relationship between these descriptors and the observed activity or property is established. mdpi.comresearchgate.net

For pyrazole derivatives, a diverse array of biological activities have been explored, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net The development of predictive models for these activities allows researchers to virtually screen large libraries of potential analogs and prioritize the synthesis of the most promising candidates.

A hypothetical QSAR study on a series of 4-nitropyrazole analogs with varying substituents on the propanamine side chain and the pyrazole ring might yield a predictive model. The table below illustrates a hypothetical dataset that could be used to build such a model.

CompoundSubstituent (R)LogPMolecular Weight (g/mol)Biological Activity (IC50, µM)
Analog 1-H1.2184.1715.2
Analog 2-CH31.6198.2010.5
Analog 3-CH2CH32.0212.238.1
Analog 4-OH0.8200.1725.8
Analog 5-Cl1.9218.625.3

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR and QSPR studies is the identification of key molecular descriptors that significantly influence the biological activity and physicochemical properties of the compounds. These descriptors provide valuable insights into the mechanism of action and guide the structural modifications needed to enhance desired characteristics. For pyrazole derivatives, several classes of descriptors have been shown to be important.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The presence of the electron-withdrawing nitro group at the 4-position of the pyrazole ring in this compound significantly influences its electronic properties. mdpi.com Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions.

Physicochemical Descriptors: These descriptors, such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, are crucial for determining the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). The propanamine side chain in the target molecule contributes to its polarity and hydrogen bonding capacity.

A hypothetical analysis of a series of 4-nitropyrazole analogs might reveal the following key descriptors and their influence on a specific biological activity:

Molecular DescriptorInfluence on ActivityRationale
LogPPositive CorrelationIncreased lipophilicity may enhance cell membrane permeability, leading to better access to intracellular targets.
Polar Surface Area (PSA)Negative CorrelationA lower PSA might be favorable for crossing the blood-brain barrier if the target is in the central nervous system.
Dipole MomentPositive CorrelationA higher dipole moment could indicate stronger polar interactions with the target protein.
Number of Hydrogen Bond AcceptorsPositive CorrelationThe nitro group and pyrazole nitrogens can act as hydrogen bond acceptors, potentially forming crucial interactions with the active site of a biological target. researchgate.net
Volume of Substituent at N1-positionOptimal RangeThe size of the substituent on the propanamine chain may need to be within a specific range to fit optimally within the binding pocket of the target.

Investigation of Molecular and Cellular Interactions Excluding Human Clinical Data

Exploration of Receptor Binding and Enzyme Inhibition Mechanisms (In Vitro)

The initial step in understanding the pharmacological potential of a compound involves assessing its direct interactions with purified biological macromolecules.

Binding Assays with Purified Proteins and Receptors

Currently, there is a lack of published research detailing specific binding affinities of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine to purified proteins or receptors. Such studies are crucial for identifying the direct molecular targets of the compound and would typically involve techniques like radioligand binding assays or surface plasmon resonance.

Enzyme Kinetic Studies for Inhibition Mechanism Elucidation

Similarly, the scientific literature does not currently contain enzyme kinetic studies for this compound. These studies are essential for determining if the compound acts as an enzyme inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Uptake and Subcellular Distribution Studies (In Vitro Cell Lines)

Understanding how a compound enters cells and where it localizes is fundamental to interpreting its cellular effects.

Permeability Assays in Cellular Models

There are no available data from permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, for this compound. These assays would provide insight into its ability to cross cellular membranes.

Fluorescence Microscopy for Subcellular Localization

Investigations using fluorescence microscopy to determine the subcellular localization of this compound have not been reported. Such studies, often employing fluorescently tagged versions of the compound or specific organelle stains, are necessary to visualize its distribution within different cellular compartments like the nucleus, mitochondria, or cytoplasm.

Mechanistic Studies of Cellular Responses Induced by this compound (In Vitro)

While the direct molecular interactions remain to be elucidated, some studies on related pyrazole (B372694) derivatives provide a framework for potential cellular responses that could be investigated for this compound. For instance, various substituted pyrazoles have been shown to influence signaling pathways related to inflammation and cell proliferation. However, specific mechanistic studies on cellular responses directly induced by this compound are not yet available in the scientific literature.

Gene Expression Profiling and Proteomic Analysis in Treated Cell Lines

Currently, there is no published research detailing the effects of this compound on gene expression or protein profiles in any cell lines. Studies involving microarray analysis, RNA-sequencing, or mass spectrometry-based proteomics to elucidate the cellular response to this specific compound have not been identified.

Investigation of Signal Transduction Pathways and Biochemical Cascades

Information regarding the impact of this compound on specific signal transduction pathways or biochemical cascades is not available. Research on related pyrazole derivatives has indicated modulation of pathways such as those involved in inflammation and cell cycle control; however, these findings cannot be directly extrapolated to the title compound. For instance, certain 1,3-diarylpyrazolone derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in non-small cell lung cancer cell lines. nih.gov Similarly, other pyrazole-containing compounds have demonstrated neuroprotective effects by decreasing levels of pro-apoptotic proteins like Bax and caspase-3 in SH-SY5Y cells. nih.gov However, the specific signaling mechanisms affected by this compound remain uninvestigated.

Targeted Biological Activity Screens and Phenotypic Assays in Model Organisms (Preclinical, Non-Human)

Evaluation in Microorganisms or Lower Eukaryotes

While the pyrazole scaffold is known to be a component of various antimicrobial agents, specific data on the activity of this compound against bacteria, fungi, or other lower eukaryotes could not be located. The broader class of pyrazole derivatives has shown significant antimicrobial properties. For example, some synthesized pyrazole analogues have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis. nih.gov Other studies have highlighted the antifungal potential of different pyrazole derivatives. nih.gov The presence of a nitro group, a known pharmacophore in antimicrobial compounds, suggests potential activity, but this has not been experimentally verified for the specific compound . encyclopedia.pub

Cell-Based Screening for Specific Biological Endpoints

There is no available data from cell-based screening assays designed to identify specific biological endpoints for this compound. Such assays would be crucial to determine its cytotoxic, anti-proliferative, or other specific cellular effects. For comparison, other pyrazole derivatives have been evaluated for their anti-proliferative activities against various cancer cell lines, with some showing significant inhibitory effects. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Spectrophotometric and Electrochemical Detection Techniques for In Vitro Quantification

For in vitro quantification, particularly in simpler matrices like buffer solutions or cell culture media, spectrophotometric and electrochemical methods can offer rapid and cost-effective alternatives to chromatography.

UV-Visible spectrophotometry is a viable technique due to the presence of the nitropyrazole moiety, which is expected to exhibit strong UV absorbance. nih.govtaylorfrancis.com The quantification would be based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. A study on various nitropyrazoles demonstrated that the position of the nitro group influences the absorption spectra, and these compounds can be determined spectrophotometrically. nih.gov The development of a spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) and constructing a calibration curve.

Electrochemical detection, such as cyclic voltammetry or differential pulse voltammetry, could also be explored. nih.gov The nitro group in the compound is electrochemically active and can be reduced at a specific potential. This reduction can be used to generate a current signal that is proportional to the concentration of the compound. An electrochemical sensor developed for the detection of 4-nitrophenol, a related nitroaromatic compound, demonstrated high sensitivity and a low detection limit. nih.gov Such an approach could potentially be adapted for "3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine".

Mass Spectrometry-Based Bioanalytical Techniques for Metabolite Identification and Quantification in Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the bioanalysis of drugs and their metabolites in complex biological matrices.

For the quantification of "this compound" at low concentrations in biological matrices such as plasma, urine, or tissue homogenates from in vitro or animal studies, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard. nih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity.

The development of an LC-MS/MS method would involve optimizing the chromatographic separation to resolve the analyte from matrix components and potential metabolites. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation). This specific transition provides a high degree of selectivity and reduces background noise, enabling trace-level quantification. rug.nl For biogenic amines, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency. nih.gov

A generalized workflow for LC-MS/MS analysis would include sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and MS/MS detection. rug.nl The method would be fully validated to establish its performance characteristics.

Parameter Typical Value/Range for LC-MS/MS Bioanalysis
Linear Range 0.1 - 1000 ng/mL
LOD 0.05 ng/mL
LOQ 0.1 ng/mL
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LOQ)
Precision (RSD) ≤15% (≤20% at LOQ)
Matrix Effect Monitored to ensure it does not compromise accuracy and precision.
Stability Assessed under various conditions (freeze-thaw, bench-top, long-term storage).

This table provides illustrative performance characteristics for a typical LC-MS/MS bioanalytical method, based on literature for related small molecules.

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, can be employed to understand the biochemical effects of "this compound". By comparing the metabolomic profiles of treated versus untreated cells or tissues, researchers can identify metabolic pathways that are perturbed by the compound. researchgate.netnih.govresearchgate.net

This is typically achieved using either GC-MS or LC-MS platforms. researchgate.net Untargeted metabolomics aims to measure as many metabolites as possible to gain a broad overview of the metabolic changes. In contrast, targeted metabolomics focuses on the quantification of a specific set of predefined metabolites, often those within a particular pathway of interest. nih.gov

For instance, studies have used metabolomic profiling to discriminate between different patient groups and to understand the effects of treatments. researchgate.netresearchgate.net Following treatment with "this compound," changes in the levels of amino acids, lipids, and energy metabolism intermediates could indicate the compound's mechanism of action or potential off-target effects. The data generated from such studies are complex and require sophisticated bioinformatics and statistical analysis tools to identify significantly altered metabolites and pathways.

Microfluidics and Miniaturized Analytical Platforms for High-Throughput Research Screening

Advanced analytical and bioanalytical methodologies are crucial for the efficient screening of chemical libraries to identify lead compounds in drug discovery and other research areas. Microfluidics and miniaturized analytical platforms have emerged as powerful tools for high-throughput screening (HTS), offering numerous advantages over conventional methods. These technologies enable the manipulation of minute fluid volumes within intricately fabricated microchannels, allowing for a high degree of automation and parallelization.

The integration of chemical compounds into these platforms requires dedicated research to ensure compatibility and to develop robust detection methods. In the context of This compound , a thorough search of scientific databases and research articles indicates a lack of studies focused on its application within microfluidic or miniaturized screening systems.

While the pyrazole (B372694) scaffold is of significant interest in medicinal chemistry, research on the specific derivative, this compound, has not extended to its use in high-throughput screening platforms that leverage microfluidics. Therefore, no specific research findings or datasets are available to be presented in the context of this advanced analytical methodology. The exploration of this compound's potential in high-throughput screening would require foundational research to establish its behavior and detection within a miniaturized environment.

Due to the absence of specific research in this area, no data tables detailing experimental parameters or screening results for this compound in microfluidic systems can be provided.

Strategic Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in the Synthesis of Complex Molecules and Macrocycles

The presence of both a nucleophilic amine and a modifiable aromatic pyrazole (B372694) system makes 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine a valuable synthon. The primary amine serves as a key handle for elongation and connection, while the nitropyrazole moiety can be further functionalized or utilized for its electronic properties. A common synthetic strategy for analogous compounds involves the N-alkylation of a pyrazole precursor with a suitable propanamine derivative, often under basic conditions. The 4-nitropyrazole starting material itself is readily synthesized through established nitration protocols. nih.govmdpi.com

The chemical reactivity of the molecule is defined by its functional groups, which can undergo various transformations:

Amine Group Reactions: The terminal amine can participate in condensation reactions with aldehydes or ketones to form imines, or in acylation reactions to form amides.

Nitro Group Reduction: The nitro group on the pyrazole ring can be chemically reduced to an amino group using standard reagents like hydrogen gas with a palladium catalyst. This transformation is pivotal, as it converts the electron-deficient ring into an electron-rich one and provides an additional site for derivatization, a common strategy in medicinal chemistry. nih.gov

Pyrazole Ring Chemistry: The pyrazole ring itself can engage in various substitution reactions, depending on the reaction conditions.

Functional GroupPotential Reaction TypesResulting Structure
Primary Amine (-NH₂)Acylation, Alkylation, CondensationAmides, Secondary/Tertiary Amines, Imines
Nitro Group (-NO₂)ReductionAmino Group (-NH₂)
Pyrazole RingSubstitution, Metal CoordinationSubstituted Pyrazoles, Metal Complexes

The pyrazole nucleus is a cornerstone in the design of ligands for transition metal catalysis due to the coordinating ability of its two adjacent nitrogen atoms. nih.gov The this compound scaffold is a promising candidate for developing novel N,N-donor ligands. Both the pyrazole nitrogen atoms and the terminal primary amine can act as coordination sites for metal ions.

Research on analogous pyrazole-based P,N-ligands has demonstrated their effectiveness in palladium-catalyzed cross-coupling reactions, such as Suzuki and amination reactions, which are fundamental transformations in organic synthesis. arkat-usa.org By chemically modifying the amine group of this compound, for example, by converting it to a phosphine, a similar P,N-pincer ligand could be synthesized. Furthermore, protic pyrazole ligands, where the N-H proton plays a key role, are integral to the design of catalysts for reactions like hydrazine (B178648) disproportionation. nih.gov The electron-withdrawing nitro group on the pyrazole ring can significantly influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity and stability.

In the realm of materials science, the amine functionality of this compound provides a direct linkage point for polymerization or for grafting onto larger molecular structures. The primary amine can act as a monomer unit in the synthesis of polyamides or polyimines through step-growth polymerization.

In supramolecular chemistry, the molecule can be attached to larger scaffolds to create complex, self-assembling systems. Aminopyrazoles are recognized as versatile frameworks in supramolecular chemistry. nih.gov The ability of the pyrazole ring and the amine group to form hydrogen bonds, in addition to the potential for metal coordination, allows this molecule to participate in the construction of ordered, non-covalently bonded assemblies like metallo-supramolecular cages or polymers.

Incorporation into Functional Materials for Sensor or Nanotechnology Development

The unique electronic characteristics of the nitropyrazole ring, combined with the versatile amine handle, make this compound an attractive component for functional materials. The strong dipole moment and electron-accepting nature of the nitropyrazole moiety can be harnessed for applications in optical or electronic devices.

Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. researchgate.net The subject molecule can be integrated into such materials through its amine group. For instance, it can be reacted with silicon- or metal-based precursors in a sol-gel process to create a cross-linked network. Research has shown that incorporating organic nitro-containing chromophores into such matrices can lead to materials with significant second-order nonlinear optical (NLO) properties. researchgate.net The this compound molecule could serve as the NLO-active chromophore, with the three-dimensional inorganic network providing structural stability and preventing the relaxation of induced dipole alignment.

ComponentRole in Hybrid MaterialPotential Property
This compound Organic ChromophoreSecond-Order Nonlinear Optics
Inorganic Matrix (e.g., SiO₂)Structural SupportThermal Stability, Processability

The covalent attachment of molecules to surfaces is a fundamental technique in nanotechnology for tailoring surface properties. The primary amine of this compound is an ideal anchor for grafting the molecule onto various substrates, such as silica (B1680970) nanoparticles, metal oxides, or gold surfaces. researchgate.netfrontiersin.org

This surface functionalization can be used to:

Create Chemical Sensors: The nitropyrazole unit, exposed on the surface, could interact with specific analytes, leading to a detectable change in the surface's optical or electronic properties.

Control Wettability: The introduction of the polar nitropyrazole group can modify the hydrophilicity or hydrophobicity of a surface.

Facilitate Nanoparticle Stabilization: By functionalizing the surface of nanoparticles, the molecule can prevent their aggregation and improve their dispersion in various media. frontiersin.org

The "grafting from" or "grafting onto" techniques, often employing methods like nitroxide-mediated polymerization (NMP), are established strategies for creating such polymer-functionalized surfaces. researchgate.net

Role in the Development of Targeted Delivery Systems (Excluding Clinical Application)

In preclinical research, the development of systems that can deliver active molecules to specific biological targets is a major focus. While pyrazole derivatives are widely studied for their therapeutic potential, the delivery of these agents can be enhanced through nanotechnology. mdpi.comnih.gov The compound this compound can serve as a versatile linker or building block in the construction of such non-clinical delivery platforms.

The terminal amine provides a convenient conjugation point for attaching the molecule to a variety of carriers, including:

Liposomes or Polymer Nanoparticles: The molecule can be covalently bonded to the surface of these nanocarriers. nih.gov

Magnetic Nanoparticles (e.g., Fe₃O₄): Functionalization of magnetic nanoparticles with organic molecules can enhance their biocompatibility and provide handles for attaching other entities. frontiersin.org

Hydrogels: The amine group can be cross-linked into a hydrogel network, creating a system for sustained release. frontiersin.org

In such a construct, the nitropyrazole moiety could be part of a larger bioactive scaffold or could be used to modulate the physicochemical properties of the delivery vehicle itself. For example, studies on pyrazolo-pyridazine derivatives have shown that nano-formulations can improve their activity as enzyme inhibitors in research settings. nih.gov The defined structure of this compound makes it a useful and predictable component for building these complex research tools.

Conjugation Chemistry for Research Probes

The terminal primary amine of this compound serves as a key functional handle for its attachment to a wide array of molecules, making it a suitable candidate for the synthesis of research probes. This conjugation capability allows for the introduction of the nitropyrazole moiety into larger biomolecules or onto surfaces.

The primary amine group is readily reactive with a variety of electrophilic functional groups under mild conditions, leading to the formation of stable covalent bonds. This reactivity is the foundation of its utility in creating probes for biological and material science investigations. Common conjugation strategies involve the reaction of the amine with activated esters, isothiocyanates, and sulfonyl chlorides to form stable amide, thiourea, and sulfonamide linkages, respectively.

Detailed Research Findings:

While direct studies on the conjugation of this compound are not extensively documented in publicly available literature, the reactivity of its primary amine can be inferred from the well-established chemistry of similar amine-containing linkers. For instance, the conjugation of amine-functionalized linkers to proteins, nucleic acids, and other biomolecules is a cornerstone of bioconjugation techniques. nih.govlumiprobe.com The reaction conditions are typically aqueous or polar aprotic solvents at or near physiological pH.

The pyrazole nucleus itself, particularly when substituted with a nitro group, can act as a useful pharmacophore or a signaling moiety in a research probe. Pyrazole derivatives have been successfully incorporated into fluorescent probes for the detection of ions and biomolecules. nih.govresearchgate.net The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyrazole ring, which could be harnessed in the design of probes with specific photophysical or electrochemical properties. For example, the fluorescence of a linked fluorophore could be quenched by the nitropyrazole and subsequently "turned on" upon a specific biological event, such as enzymatic reduction of the nitro group under hypoxic conditions. nih.gov

Interactive Data Table: Potential Conjugation Reactions

Reactive Partner (Functional Group)Resulting LinkageTypical Reaction ConditionsPotential Application of Conjugate
N-Hydroxysuccinimide (NHS) esterAmidepH 7.2-8.5, aqueous bufferLabeling of proteins or antibodies
IsothiocyanateThioureapH 8.0-9.0, aqueous bufferAttachment of fluorescent dyes
Sulfonyl chlorideSulfonamideAprotic solvent, organic baseSurface modification
Aldehyde/Ketone (via reductive amination)Secondary amineReducing agent (e.g., NaBH₃CN), pH 6-7Coupling to carbohydrate-modified biomolecules
Epoxideβ-hydroxyaminepH 8-10, aqueous or polar solventModification of polymers or surfaces

Non-Clinical Vector Design and Evaluation

In the realm of non-clinical research, a "vector" refers to a molecule or a molecular assembly designed to carry and deliver a payload, such as a drug, a gene, or an imaging agent, to a specific target. The structure of this compound provides a foundation for its incorporation into such delivery systems.

The compound can act as a bifunctional linker, where the primary amine can be conjugated to a payload, and the pyrazole nitrogen can be attached to a targeting moiety or a carrier molecule. This modular design allows for the construction of complex delivery vectors. The three-carbon propyl chain offers flexibility, which can be crucial for the proper spatial orientation of the attached molecules.

Detailed Research Findings:

The concept of using heterocyclic linkers in drug delivery is well-established. Pyrazole scaffolds, for instance, have been employed as linkers in the design of kinase inhibitors and other therapeutic agents. nih.gov The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions can be advantageous for binding to carrier proteins or target receptors.

Amine-functionalized linkers are pivotal in the construction of various non-viral gene delivery vectors and drug carriers. mdpi.comnih.gov The primary amine of this compound could be protonated at physiological pH, imparting a positive charge that can facilitate interaction with negatively charged cell membranes or nucleic acids. Furthermore, the amine can serve as a point of attachment for polyethylene (B3416737) glycol (PEG) chains (PEGylation), a common strategy to improve the solubility and circulation time of nanocarriers. lumiprobe.com

The nitropyrazole moiety itself may confer specific properties to a vector. For example, certain nitroaromatic compounds are known to be selectively reduced in the hypoxic microenvironment of solid tumors. This feature could be exploited to design vectors that release their payload preferentially in cancerous tissues. While this application has been explored for other nitroaromatics, its extension to nitropyrazole-containing vectors is a plausible area of research.

Interactive Data Table: Potential Components of a Non-Clinical Vector Incorporating the Compound

Vector ComponentRolePotential Attachment Site on CompoundRationale
Targeting Ligand (e.g., Folic Acid, Peptide)Directs the vector to specific cells or tissues.Primary amine (after modification of the ligand)Enhances target specificity and reduces off-target effects.
Carrier Molecule (e.g., Polymer, Liposome)Increases payload capacity and stability.Primary amine or Pyrazole nitrogenForms the core of the delivery system.
Payload (e.g., Fluorescent Dye, Cytotoxic Drug)The active agent to be delivered.Primary amineCovalent attachment ensures the payload is carried to the target.
Polyethylene Glycol (PEG)Improves solubility and prolongs circulation.Primary amineReduces clearance by the immune system.
Imaging Agent (e.g., Chelator for a radionuclide)Enables tracking of the vector in vivo.Primary amineAllows for non-invasive monitoring of vector distribution.

Future Research Directions and Emerging Paradigms for 3 4 Nitro 1h Pyrazol 1 Yl Propan 1 Amine Research

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The future synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine and its analogs will likely pivot towards more efficient, sustainable, and innovative methods. While traditional methods, such as the nitration of pyrazole (B372694) followed by N-alkylation, are established, they often rely on harsh reagents and conditions. nih.gov

Novel Chemical Synthesis: Future efforts could focus on multicomponent reactions (MCRs), which offer a streamlined approach to constructing complex molecules like pyrazole derivatives in a single step, enhancing atom economy and reducing waste. euroasiapub.orgnih.gov The use of alternative energy sources such as microwave irradiation or sonication has already shown promise in accelerating reaction times for heterocyclic synthesis, often under solvent-free conditions. euroasiapub.orgtandfonline.commdpi.com

Biocatalytic Approaches: Biocatalysis presents a significant opportunity for greener and more selective synthesis. The use of enzymes for C-N bond formation is a rapidly developing field. nih.gov Enzymes such as transaminases, oxidoreductases, or promiscuous lipases could be explored for key synthetic steps. nih.govchemrxiv.org For instance, a key focus would be the enzymatic N-alkylation of the 4-nitropyrazole core with a suitable three-carbon synthon. This approach offers the potential for high regio- and stereoselectivity under mild, aqueous conditions, which is a considerable advantage over traditional chemical methods. chemrxiv.orgnih.gov The discovery of new enzymes or the engineering of existing ones could provide a direct and efficient route to the target compound. acs.org

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

ApproachDescriptionPotential Advantages for SynthesisKey Challenges
Traditional Synthesis Stepwise reactions, often involving nitration, alkylation, and functional group manipulation. nih.govEstablished and well-understood procedures.Use of harsh reagents, potential for multiple steps, moderate yields, and waste generation.
Green Chemistry Methods Utilizes eco-friendly solvents (e.g., water), recyclable catalysts, and energy-efficient conditions (e.g., microwave). nih.govresearchgate.netthieme-connect.comReduced environmental impact, improved safety, often faster reaction times, and higher atom economy. tandfonline.comCatalyst recovery and reusability, optimizing conditions for specific substrates.
Biocatalytic Synthesis Employs enzymes (e.g., lipases, transaminases) to catalyze specific bond formations. nih.govnih.govHigh selectivity (regio- and enantioselectivity), mild reaction conditions (aqueous, room temp), environmentally benign.Enzyme discovery and availability, substrate scope limitations, potential for low reaction rates.

Integration into Artificial Intelligence and Machine Learning-Driven Discovery Pipelines (Preclinical)

An in silico approach would begin by generating a vast virtual library of derivatives through modifications to the parent structure. nih.gov ML models, trained on large datasets of known compounds, can then predict critical properties for each virtual molecule, including absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. nih.goviscientific.orgresearchgate.net This predictive screening allows researchers to prioritize a smaller, more promising set of candidates for actual synthesis and testing, saving significant time and resources. dromicslabs.comijnrd.orgijpbs.com Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models that correlate the chemical structures of pyrazole derivatives with their biological activities, guiding the design of more potent and selective compounds. ej-chem.orgtandfonline.com

Table 2: Hypothetical AI/ML-Driven Preclinical Pipeline

StageAI/ML ToolObjectiveExpected Outcome
1. Ideation & Design Generative ModelsDesign a virtual library of novel derivatives based on the core scaffold. elsevier.comThousands of virtual compounds with diverse structural modifications.
2. Virtual Screening Predictive ADME/Tox ModelsScreen virtual library for drug-like properties and potential toxicity. researchgate.netdromicslabs.comA filtered list of compounds with favorable predicted pharmacokinetic and safety profiles.
3. Target Interaction Molecular Docking SimulationsPredict the binding affinity and mode of interaction of top candidates against specific biological targets (e.g., kinases, enzymes). nih.govijpbs.comtandfonline.comRanking of candidates based on binding energy and interaction patterns.
4. Synthesis Prioritization Retrosynthesis Prediction AlgorithmsAssess the synthetic accessibility and propose efficient synthesis routes for the highest-ranked candidates. elsevier.comA short-list of high-potential, synthesizable compounds for laboratory investigation.

Advanced Mechanistic Investigations Using Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)

To fully understand the biological effects of this compound, a deep dive into its mechanism of action is required. Multi-omics technologies offer a powerful, unbiased way to achieve this by simultaneously measuring changes across different biological layers.

Genomics: By analyzing gene expression changes in cells treated with the compound, genomics can help identify the cellular pathways that are modulated. This could reveal unexpected targets or off-target effects and provide clues about the compound's primary mechanism.

Proteomics: This approach identifies and quantifies changes in the entire protein landscape of a cell upon treatment. Thermal proteome profiling or chemical proteomics could pinpoint the direct protein targets that the compound binds to, confirming in silico predictions and uncovering novel interactions.

Metabolomics: By tracking changes in small-molecule metabolites, metabolomics can reveal how the compound affects cellular metabolism. This is crucial for understanding its downstream functional consequences and identifying potential biomarkers of activity or toxicity.

Integrating data from these three domains would provide a comprehensive systems-level understanding of the compound's biological impact, far beyond what can be learned from traditional single-target assays.

Design of Next-Generation Derivatives with Enhanced Selectivity or Novel Mechanisms

The structural versatility of the pyrazole scaffold is a key asset for drug design. nih.govresearchgate.net The core structure of this compound offers multiple sites for chemical modification to develop next-generation derivatives with improved properties. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of new molecules. nih.govmdpi.comstonybrook.edu

Key design strategies could include:

Modification of the Propanamine Side Chain: Altering the length of the alkyl chain, introducing branching, or incorporating cyclic structures could influence binding affinity, selectivity, and pharmacokinetic properties.

Substitution on the Pyrazole Ring: While the 4-nitro position is a defining feature, exploring alternative electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring and its interactions with biological targets. mdpi.com

Bioisosteric Replacement: Replacing the nitro group with other functionalities known to act as hydrogen bond acceptors or have similar electronic profiles (e.g., cyano, sulfone) could improve properties while retaining core activity.

Hybrid Molecule Design: Fusing the pyrazole moiety with other pharmacophores known for specific biological activities could create hybrid molecules with dual or novel mechanisms of action. rsc.org

Table 3: Potential Design Strategies for Next-Generation Derivatives

Modification SiteProposed ChangeResearch Objective
Propanamine MoietyCyclization of the alkyl chain (e.g., into azetidine)Enhance rigidity, improve binding affinity, and alter metabolic stability.
Pyrazole Ring (Position 3/5)Introduction of small alkyl or aryl groupsExplore steric effects on target binding and improve selectivity over related targets. tandfonline.com
Nitro Group (Position 4)Replacement with a sulfonyl or cyano groupModulate electronic properties, potentially reduce metabolic liabilities associated with nitro groups, and maintain target interaction.
Terminal AmineConversion to secondary/tertiary amines or amidesFine-tune basicity, solubility, and pharmacokinetic profile.

Opportunities in Sustainable Chemistry and Circular Economy Principles for Compound Development

The pharmaceutical industry is increasingly adopting principles of sustainable chemistry and the circular economy to minimize its environmental footprint. pharmalifescience.comefpia.eu The development of this compound provides an opportunity to integrate these principles from the outset.

Green Chemistry in Synthesis: The focus here is on the "12 Principles of Green Chemistry." For this compound, key applications include using water or other benign solvents instead of hazardous organic solvents, employing recyclable catalysts (e.g., solid acids, nanoparticles), and designing processes that are energy-efficient. nih.govresearchgate.netthieme-connect.comresearchgate.net The goal is to maximize atom economy, ensuring that most of the atoms from the starting materials end up in the final product, thus minimizing waste. tandfonline.com

Circular Economy in Production: While challenging for pharmaceuticals due to high purity requirements, circular principles can still be applied. efpia.eu This involves designing processes where waste streams, particularly solvents, are recovered, purified, and reused in a closed-loop system. altlaboratories.com Although turning chemical byproducts into secondary raw materials is complex, exploring potential uses for any significant side-products could be a long-term goal. efpia.eu Adopting a circular mindset early in development can lead to more resource-efficient and economically viable production methods in the long run. altlaboratories.compharmaceutical-networking.com

Challenges and Future Perspectives in Translating Research Findings to Preclinical Development

The path from a promising laboratory compound to a preclinical candidate is fraught with challenges. For this compound, several key hurdles must be anticipated and addressed.

One significant challenge is the presence of the nitroaromatic group. While integral to the activity of many compounds, this moiety can sometimes be associated with metabolic liabilities or genotoxicity, which requires careful evaluation. stonybrook.edu Thorough preclinical safety and toxicology studies will be essential. Another challenge is optimizing the pharmacokinetic profile to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration. This involves a delicate balance of solubility, permeability, and metabolic stability.

The ultimate perspective is to build a comprehensive data package that supports the transition to formal preclinical development. This requires a multidisciplinary approach, integrating advanced synthesis, computational modeling, deep mechanistic biology, and a commitment to sustainable practices. Overcoming these challenges will be critical to realizing the therapeutic potential of this and related nitropyrazole compounds.

Table 4: Key Preclinical Challenges and Mitigation Strategies

ChallengeDescriptionPotential Mitigation Strategy
Metabolic Stability The compound may be rapidly metabolized, particularly at the nitro group or amine, leading to low bioavailability.Design derivatives with modified side chains or bioisosteric replacement of the nitro group to block metabolic hotspots. stonybrook.edu
Target Selectivity The compound may interact with unintended off-targets, leading to side effects.Use proteomics to identify off-targets; employ structure-based design to create derivatives with higher specificity for the primary target. nih.govnih.gov
Aqueous Solubility Poor solubility can hinder formulation and absorption.Modify the terminal amine or introduce polar functional groups to improve solubility without compromising activity.
Scalable Synthesis A laboratory-scale synthesis may not be efficient or cost-effective for larger-scale production.Develop and optimize a robust, green synthetic route early in the process; explore flow chemistry for improved control and efficiency. nih.govresearchgate.net
Translational Gap Promising results in in vitro assays may not translate to efficacy in in vivo models.Develop robust cell-based and animal models that accurately reflect the disease of interest; use multi-omics to identify translatable biomarkers.

Q & A

Q. What are the optimal synthetic routes for 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions . For example, a modified protocol inspired by related pyrazole derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) employs:
  • Catalysts : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility and reaction kinetics .
  • Temperature : Moderate heating (35°C) balances reactivity and side-product formation .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the target compound (>95% purity) .
    Optimization strategies include adjusting stoichiometry, monitoring reaction progress via TLC, and employing inert atmospheres to prevent oxidation.

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer : A combination of techniques is recommended:
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. For example, triclinic systems (space group P1) with parameters like a = 8.5 Å, b = 9.8 Å, and α = 79.9° provide high-resolution data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons (e.g., pyrazole ring H at δ 8.8–9.0 ppm) and carbons (e.g., nitro-group C at ~150 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogous compounds) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use Multiwfn for wavefunction analysis to:
  • Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
  • Determine bond orders and orbital composition to assess stability (e.g., nitro group reduces electron density on the pyrazole ring) .
    Example workflow:
Property Tool/Parameter Insight
Electron LocalizationMultiwfn (ELF module)Maps regions of high electron density
Reactivity DescriptorsFukui indicesPredicts sites for electrophilic attack

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Use HPLC (>99% purity) and elemental analysis to standardize test compounds .
  • Assay Conditions : Control variables (e.g., pH, temperature) in antimicrobial assays. For example, MIC values vary with bacterial strain (e.g., E. coli vs. S. aureus) .
  • Structural Analogues : Compare substituent effects (e.g., nitro vs. methyl groups) using SAR studies. Nitro derivatives may exhibit enhanced receptor binding due to electron-withdrawing effects .

Q. What role does the nitro group play in the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : The nitro group at the 4-position of the pyrazole ring:
  • Enhances Binding Affinity : Acts as a hydrogen-bond acceptor with residues in active sites (e.g., CCR5 receptor antagonists) .
  • Modulates Reactivity : Increases electrophilicity, facilitating covalent interactions with thiol groups in proteins .
    Experimental validation:
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like HIV-1 protease .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) to quantify potency differences between nitro and non-nitro analogues .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on antimicrobial efficacy.

  • Resolution Strategy :
    • Replicate Studies : Use identical strains (ATCC standards) and growth media .
    • Dose-Response Curves : Compare IC₅₀ values across multiple replicates to assess reproducibility.
    • Structural Confirmation : Verify nitro group orientation via crystallography, as misassigned regiochemistry can alter bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.